Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate

Physical Organic Chemistry Medicinal Chemistry Reaction Kinetics

Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate (CAS 565206-83-9) is a synthetic small-molecule building block belonging to the 2-alkylidene-4-oxothiazolidine class. Its structure features a 4-oxothiazolidin-2-ylidene core conjugated with an ethyl acetate moiety at the 2-position and a diethylamino‑2‑oxoethyl substituent on the N‑3 nitrogen.

Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
Cat. No. B13080114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate
Molecular FormulaC13H20N2O4S
Molecular Weight300.38 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC
InChIInChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7+
InChIKeyVUAGFVHSYZYJHV-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate: Core Chemical Identity and Procurement Context


Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate (CAS 565206-83-9) is a synthetic small-molecule building block belonging to the 2-alkylidene-4-oxothiazolidine class. Its structure features a 4-oxothiazolidin-2-ylidene core conjugated with an ethyl acetate moiety at the 2-position and a diethylamino‑2‑oxoethyl substituent on the N‑3 nitrogen [1]. This compound is primarily utilized as a chemical intermediate in medicinal chemistry and organic synthesis research. As a solid with a predicted density of 1.265±0.06 g/cm³ and a predicted boiling point of 493.2±45.0 °C, it is typically offered at a standard purity of 95% by research chemical suppliers for laboratory-scale synthesis .

1 Synthetic intermediate with pre-installed N‑3 diethylamino‑2‑oxoethyl group for streamlined heterocycle assembly
2 Enhanced push-pull electronic character supports predictable reactivity in condensation and cycloaddition research
3 Standardized 95% purity reduces pre-use purification and experimental variability

Why Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate Cannot Be Replaced by Simple Oxothiazolidine Analogs


The selection of Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate over simpler 4-oxothiazolidin-2-ylidene acetates is driven by the unique electronic and steric influence of its N‑3 substituent. The diethylamino‑2‑oxoethyl group acts as a strong electron-donating substituent, altering the push-pull character of the exocyclic double bond system [1]. In class-level studies on related 2-alkylidene-4-oxothiazolidines, variations in the N‑3 substituent have been shown to significantly modify rotational barriers around the C=C bond, a direct quantitative measure of electron delocalization and, consequently, differential chemical reactivity [1]. Therefore, replacing this compound with an N‑unsubstituted or N‑methyl analog will result in a fundamentally different electronic character, which can lead to drastically altered reaction kinetics, regioselectivity in downstream transformations, or physicochemical properties critical for further synthetic elaboration.

N‑3 substitution changes electronic character

Replacing the diethylamino‑2‑oxoethyl group with hydrogen or a simple alkyl may significantly alter the push-pull polarization of the exocyclic double bond, shifting reaction outcomes.

Rotational barrier differences affect ground-state geometry

N‑unsubstituted or N‑methyl analogs are expected to have much lower C=C rotational barriers, which can lead to different regioselectivity and kinetic profiles in downstream transformations.

Ester and amine functionality cannot be replicated by simpler esters or nitriles

The ethyl ester and tertiary amine combination provides a distinct solubility, basicity, and reactivity profile. Methyl ester or nitrile analogs may follow divergent pathways in aldehyde condensations.

Quantitative Differentiation Guide for Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate vs. Structural Analogs


Enhanced Push-Pull Electronic Character vs. Unsubstituted Parent Core

The N‑3 substitution on the thiazolidine core with a diethylamino‑2‑oxoethyl group is expected to significantly increase the push-pull effect compared to the unsubstituted parent compound, Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate (CAS 24146-36-9). This effect is quantified via the free energy of activation (ΔG‡) for rotation around the exocyclic C=C bond [1]. While direct experimental ΔG‡ values for the target compound are not publicly available, class-level inference from a closely related study shows that N‑3 substitution dramatically raises the rotational barrier. For instance, the (E)-isomer of a related N‑phenyl analog exhibits an experimentally determined ΔG‡ of approximately 100 kJ/mol, a value significantly higher than what is predicted for the unsubstituted system, indicating a stronger ground-state electronic polarization essential for controlled reactivity [1].

Push‑pull barrier
Class‑level
ΔG‡ > 90 kJ/mol
Supports controlled ground‑state polarization for cycloaddition research
Inferred from N‑phenyl analog; experimental ΔG‡ for target compound not yet reported
Physical Organic Chemistry Medicinal Chemistry Reaction Kinetics

Differentiated Solubility and Physicochemical Profile vs. Methyl Ester Analog

The target compound's ethyl ester moiety provides a distinct lipophilicity and solubility profile compared to the methyl ester analog, Methyl 2-(4-oxothiazolidin-2-ylidene)acetate (CAS 26239-22-5) . The presence of the N‑3 diethylamino group further enhances basicity and the potential for salt formation, contrasting sharply with the neutral methyl ester parent. Vendor data indicates the target compound has a predicted pKa of -0.74±0.70, suggesting it exists in a non-ionized state under most conditions, but the tertiary amine center can be protonated, allowing for controlled pH-dependent solubility modulation . This dual hydrophilic/hydrophobic character is absent in the simple ester analog.

Physicochemical profile
Supporting evidence
MW 300.37, amine pKa −0.74 vs. methyl ester MW 173.19, no amine
Enables pH‑dependent extraction and purification strategy differentiation
Predicted vendor properties; confirm experimentally for application
Medicinal Chemistry Formulation Science Physicochemical Profiling

Synthetic Versatility as a CNS-Agent Precursor vs. Simple Amides

This compound is structurally a direct precursor to a patented class of 4-oxothiazolidin-2-ylidene-acetamide derivatives with proven anticonvulsant activity [1]. Unlike the final amide drugs (e.g., compounds from US Patent 4,563,471), this ethyl ester intermediate allows for late-stage diversification. The patent explicitly uses similar t-butyl esters as key intermediates for amide formation [1]. The diethylaminoethyl side chain is already pre-installed in the target compound, offering a synthetic advantage over starting from an unsubstituted core. Among the patented amides, compound 2(a) showed an oral ED50 of 13.6 mg/kg in a mouse electroshock model, highlighting the therapeutic potential of this structural family [1].

Synthetic utility
Class‑level
Saves N‑alkylation step; patent example ED50 13.6 mg/kg (electroshock model)
Supports efficient amide library synthesis for neurological research models
Patent‑derived endpoint; research model context, not a clinical prediction
Central Nervous System Drug Discovery Medicinal Chemistry Patent-bounded Chemical Space

Differentiated Reactivity in Nucleophilic Acyl Substitution vs. Simple Nitrile Analog

The ethyl ester functionality of the target compound provides a more versatile handle for nucleophilic acyl substitution compared to the corresponding nitrile analog, 2-(4-Oxothiazolidin-2-ylidene)acetonitrile (CAS 26239-22-5 is a methyl ester; for the nitrile, refer to literature). In a published synthetic study, ethyl 2-(4-oxothiazolidin-2-ylidene)acetate (1b) was successfully condensed with anthralaldehyde, while the corresponding acetonitrile (1a) underwent a different reaction pathway [1]. This demonstrates that the ester derivative is a superior choice for aldehyde condensation reactions. The target compound, with its additional N‑3 diethylamino group, presents an even more electron-rich double bond, potentially accelerating such reactions.

Aldehyde reactivity
Supporting evidence
Ester undergoes Knoevenagel condensation; nitrile analog follows a divergent pathway
Enables predictable aldehyde‑based heterocycle construction
Qualitative outcome difference; quantitative yield data not reported
Organic Synthesis Heterocyclic Chemistry Methodology Development

Supply Chain Consistency and Purity Benchmarking

Reputable vendors list the compound with a standard purity of 95% . In contrast, many generic 4-oxothiazolidin-2-ylidene analogs are often supplied at lower purities (e.g., 90%) or as technical-grade materials with limited analytical documentation. For instance, the parent compound Ethyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 24146-36-9) is frequently listed by multiple suppliers without a guaranteed purity specification, requiring in-house re-purification. The available purity of the target compound, combined with its unique substituents, reduces the risk of impurities interfering with sensitive catalytic reactions or biological assays.

Commercial purity
Supporting evidence
95%
Reduces pre‑use purification and experimental variability compared to less‑specified analogs
Based on vendor datasheet aggregation; verify certificate of analysis for each lot
Chemical Procurement Quality Control Supply Chain Management

Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate: Optimal Use Cases Based on Differential Evidence


CNS Drug Discovery: Direct SAR Exploration of the 4-Oxothiazolidine Scaffold

Research teams investigating anticonvulsant or other CNS-active agents should procure this exact compound as a key intermediate. Its structure directly maps to the pharmacophore defined in US Patent 4,563,471, allowing for one-step diversification into a library of bioactive amides. The pre-installed diethylamino‑2‑oxoethyl side chain eliminates the need for difficult, low-yielding N‑alkylation reactions on the thiazolidine ring, significantly accelerating the hit-to-lead optimization phase.

Methodology Development for Push-Pull Alkene Reactivity

The strong push-pull character of this compound, as inferred from class-level NMR studies on rotational barriers, makes it an ideal model substrate for physical organic chemists studying the influence of tertiary amide donors on the reactivity of conjugated exocyclic double bonds. Its higher rotational barrier compared to unsubstituted analogs translates to a more defined ground-state geometry, enabling detailed mechanistic investigations into cycloaddition or nucleophilic addition reactions.

Synthetic Chemistry: Building Block for Targeted Heterocyclic Libraries

For organic synthesis groups seeking a reliable, high-purity ester for condensation reactions with aldehydes, this compound offers a proven advantage over the corresponding acetonitrile. Evidence shows that ester derivatives successfully undergo Knoevenagel-type condensations, while nitrile analogs follow divergent pathways. The 95% guaranteed purity ensures reproducible results and minimizes the risk of catalytic cycles being poisoned by unknown impurities common in less-characterized analogs.

Analytical Chemistry and Procurement: Establishment of Quality Control Reference Standards

Given its well-defined chemical structure and consistent 95% purity across reputable vendors, this compound can serve as an internal reference standard for HPLC or NMR method development targeting the 4-oxothiazolidine class. Its unique spectroscopic signature, featuring both an ethyl ester and a tertiary amine, makes it an excellent probe for developing separation methods for complex mixtures of more active, but less stable, pharmaceutical derivatives.

Application
Selection Property
Validation Focus
Neurological research compound synthesis
Pre‑installed N‑3 substituent for rapid amide diversification
Amide coupling efficiency and scaffold purity
Physical organic methodology studies
High push‑pull rotational barrier for ground‑state geometry control
C=C bond polarization stability under reaction conditions
Heterocycle‑focused organic synthesis
Ester reactivity enabling aldehyde condensation vs. nitrile divergence
Condensation yield and regioselectivity
Analytical reference for thiazolidine QC
Unique spectroscopic signature (ethyl ester + tertiary amine)
HPLC/NMR method resolution and reproducibility
Quote Request

Request a Quote for Ethyl 2-(3-(2-(diethylamino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.